2-Amino-4-ethynylphenol

Descripción general

Descripción

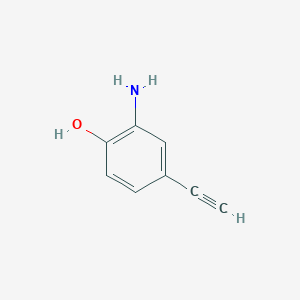

2-Amino-4-ethynylphenol is an organic compound with the molecular formula C8H7NO It is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethynylphenol typically involves a multi-step process. One common method includes the treatment of 4-acetoxy-3-nitroacetophenone with a Vilsmeier reagent, followed by reduction and deprotection steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels.

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones , a reaction facilitated by oxidizing agents under controlled conditions. This transformation is significant in synthesizing redox-active compounds and intermediates for bioactive molecules. For example:

Experimental conditions (e.g., solvent, temperature) for this reaction remain unspecified in available literature, but analogous phenol oxidations typically employ agents like KMnO₄ or H₂O₂ in acidic media.

Palladium-Catalyzed Oxidative Cyclization

The ethynyl group enables participation in palladium-catalyzed intermolecular aerobic oxidative cyclization with isocyanides, forming 4-halo-2-aminoquinolines . This method is pivotal for constructing nitrogen-containing heterocycles. Key steps include:

-

Activation of the ethynyl group by Pd(II).

-

Cyclization with isocyanides under aerobic conditions.

-

Halogenation to stabilize the quinoline product.

Example Reaction Pathway :

Vilsmeier-Haack Reaction

A critical step in its synthesis involves the Vilsmeier reagent (POCl₃/DMF) to convert 4-acetoxy-3-nitroacetophenone into 4-acetoxy-3-nitro-β-chlorocinnamaldehyde . Conditions include:

-

Molar ratio : 2–5 moles DMF per mole POCl₃.

-

Temperature : 50–65°C for 2–4 hours.

-

Workup : Neutralization with NaHCO₃ and recrystallization.

Mechanistic Insight :

The ethynyl group forms via elimination of HCl and CO during subsequent hydrolysis .

Hydrolysis and Elimination

The intermediate 4-acetoxy-3-nitro-β-chlorocinnamaldehyde undergoes base-mediated hydrolysis to yield 4-ethynyl-2-nitrophenol :

-

Reagents : Aqueous NaOH (3–10:1 molar ratio).

-

Conditions : 50–80°C for 15–30 minutes.

-

Key Steps :

-

Ester hydrolysis.

-

Elimination of HCl and CO.

-

Product : 4-Ethynyl-2-nitrophenol (34% yield after purification) .

Reduction of Nitro Group

The nitro group in 4-ethynyl-2-nitrophenol is reduced to an amine using sodium dithionite :

-

Conditions : Room temperature, 1 hour.

-

Workup : Extraction with methylene chloride, MgSO₄ drying, and crystallization.

-

Yield : 34% (this compound).

Reaction :

Aplicaciones Científicas De Investigación

Synthesis of 2-Amino-4-ethynylphenol

The synthesis of this compound typically involves a multi-step process. A notable method includes the treatment of 4-acetoxy-3-nitroacetophenone with a Vilsmeier reagent, which facilitates the formation of the desired compound through a four-step synthetic sequence. This method allows for high yields and purity, making it a preferred approach in laboratory settings .

Biological Applications

Anticancer Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Preliminary studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Its structural features indicate potential anti-cancer properties; however, further studies are necessary to elucidate its mechanisms of action and therapeutic potential .

Cytotoxicity Studies

A comprehensive investigation into the cytotoxicity of related compounds has shown that derivatives of this compound can exhibit varying levels of cytotoxic effects against different cancer cell lines. These findings underscore the importance of exploring the structure-activity relationship (SAR) to optimize the anticancer efficacy of this compound .

Material Science Applications

Endcapping Agent in Polymers

this compound serves as an effective endcapping agent in the synthesis of fluorocarbon ether bibenzoxazole oligomers. These oligomers are known for their high thermooxidative stability and low glass transition temperatures, making them suitable for applications requiring durable materials. The acetylenic terminal groups in these oligomers allow for thermal curing, resulting in vulcanizates that are resistant to temperature fluctuations and chemical exposure .

Case Study 1: Anticancer Properties

A study conducted on the interactions of this compound with specific cancer cell lines revealed its potential as an anticancer agent. The compound was tested against various types of cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further investigation into its mechanism revealed that it may disrupt critical signaling pathways involved in tumor growth.

Case Study 2: Polymer Development

In a separate study focused on polymer applications, researchers synthesized fluorocarbon ether bibenzoxazole oligomers using this compound as an endcapping agent. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polymers. This advancement opens new avenues for developing high-performance materials for industrial applications .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Biological Activity | Potential anticancer properties; interacts with enzymes/receptors involved in cell signaling |

| Material Science | Used as an endcapping agent for fluorocarbon ether bibenzoxazole oligomers |

| Cytotoxicity | Exhibits varying cytotoxic effects against different cancer cell lines |

Mecanismo De Acción

The mechanism of action of 2-Amino-4-ethynylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the amino and phenol groups may form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparación Con Compuestos Similares

2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an ethynyl group.

2-Amino-4-hydroxyphenol: Lacks the ethynyl group, affecting its reactivity and applications.

Uniqueness: 2-Amino-4-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic chemistry and materials science.

Actividad Biológica

2-Amino-4-ethynylphenol is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of an amino group and an ethynyl group on a phenolic ring, exhibits a range of biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group (-NH2) at the para position relative to the hydroxyl group (-OH) on the benzene ring, along with an ethynyl group (-C≡C-) at the meta position. This specific arrangement contributes to its distinct reactivity and biological activity compared to other phenolic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can modulate cellular signaling pathways by interacting with receptors, leading to significant physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for their survival .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was linked to its interference with critical signaling pathways involved in cell cycle regulation .

Case Study:

In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported around 25 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment .

Toxicity and Safety Profile

While exploring the therapeutic potentials, it is crucial to assess the safety profile of this compound. Preliminary studies indicate a low toxicity level in mammalian cell lines at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety in vivo .

Propiedades

IUPAC Name |

2-amino-4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGWICKHFMWNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604295 | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70239-82-6 | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70239-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.